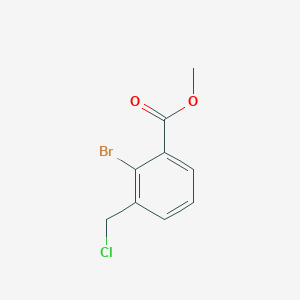
Methyl 2-bromo-3-(chloromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-3-(chloromethyl)benzoate is a chemical compound with the CAS Number: 2253629-67-1 . It has a molecular weight of 263.52 .
Molecular Structure Analysis
The InChI code for Methyl 2-bromo-3-(chloromethyl)benzoate is1S/C9H8BrClO2/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Methyl 2-bromo-3-(chloromethyl)benzoate has a molecular weight of 263.52 .Wissenschaftliche Forschungsanwendungen
Chloromethane as a Methyl Donor
Chloromethane, a compound related to the chemical family of Methyl 2-bromo-3-(chloromethyl)benzoate, acts as a methyl donor for the biosynthesis of methyl esters and anisoles in Phellinus pomaceus. This application demonstrates the role of halogenated compounds in primary fungal metabolism, offering insights into the biosynthesis of nonhalogenated natural products (Harper et al., 1989).
Novel Heterocyclic Systems Synthesis
The compound facilitates the synthesis of novel heterocyclic systems, such as benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, via tandem cyclization processes. This underscores its utility in creating complex organic molecules with potential applications in medicinal chemistry and materials science (Yahodkina-Yakovenko et al., 2018).
Crystal Structure Comparison
Research on bromo–hydroxy–benzoic acid derivatives, closely related to Methyl 2-bromo-3-(chloromethyl)benzoate, has led to comparisons of crystal structures. These studies are crucial for understanding molecular interactions and designing materials with specific physical properties (Suchetan et al., 2016).
Beta-lactamase Inhibitory Properties
Another significant application is in the development of beta-lactamase inhibitors. Compounds related to Methyl 2-bromo-3-(chloromethyl)benzoate, like 2 beta-(chloromethyl)-2 alpha-methylpenam-3 alpha-carboxylic acid 1,1-dioxide, have shown potent inhibitory effects against various bacterial beta-lactamases, highlighting their potential in combating antibiotic resistance (Gottstein et al., 1981).
Environmental Analysis
In environmental chemistry, derivatisation techniques involving similar compounds are used for the gas chromatographic determination of acidic herbicides in aqueous samples. These methodologies are pivotal for monitoring pollutants and ensuring environmental safety (Rompa et al., 2003).
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 2-bromo-3-(chloromethyl)benzoate is a chemical compound that is primarily used as a reagent in organic synthesis . The primary targets of this compound are other organic molecules, where it acts as a reagent to facilitate the formation of new chemical bonds .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura cross-coupling . This is a type of reaction that involves the formation of carbon-carbon bonds, catalyzed by a transition metal . The compound’s bromine atom is replaced by another group in the reaction, leading to the formation of a new organic compound .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules . The reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds, depending on the other reagents and conditions used in the reaction .
Result of Action
The result of the compound’s action is the formation of a new organic compound through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry due to its ability to form carbon-carbon bonds under mild conditions .
Action Environment
The efficacy and stability of Methyl 2-bromo-3-(chloromethyl)benzoate can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of a suitable catalyst, and the other reagents used in the reaction . Proper control of these environmental factors is crucial for the successful application of this compound in organic synthesis .
Eigenschaften
IUPAC Name |
methyl 2-bromo-3-(chloromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXMFXFCRVXKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1Br)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-(chloromethyl)benzoate | |
CAS RN |
2253629-67-1 |
Source


|
| Record name | methyl 2-bromo-3-(chloromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

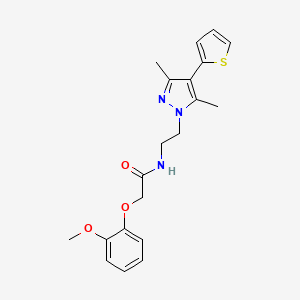

![ethyl 4-(2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2870861.png)
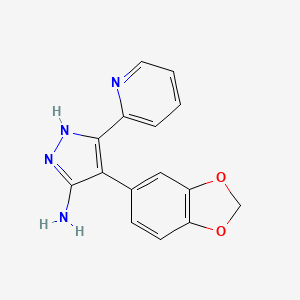
![Methyl 3-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2870863.png)
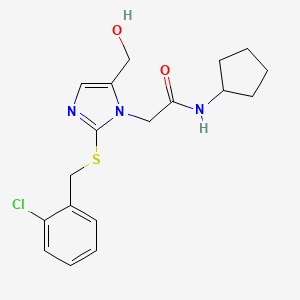

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-phenylpropyl)acetamide](/img/structure/B2870872.png)

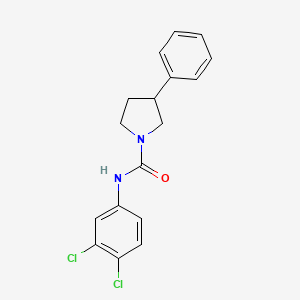
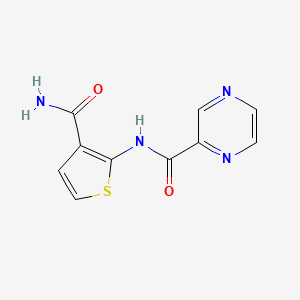
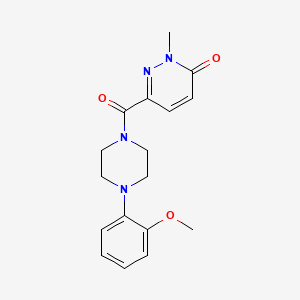
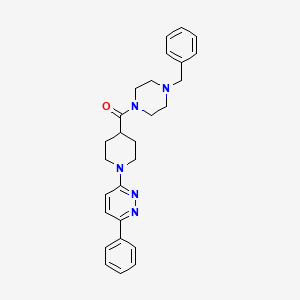
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2870880.png)